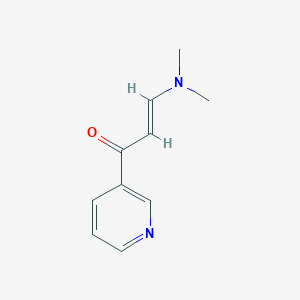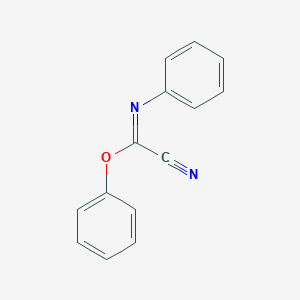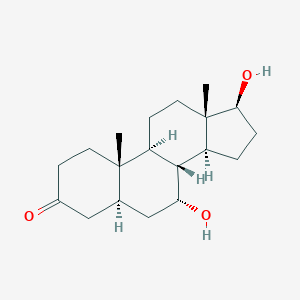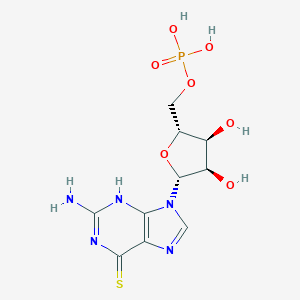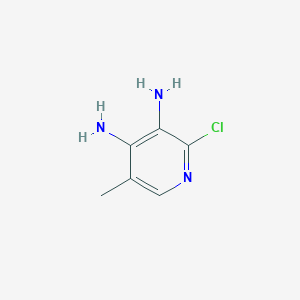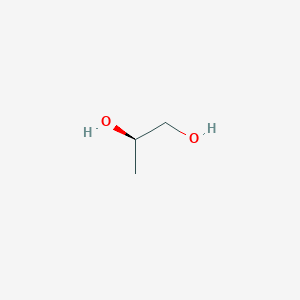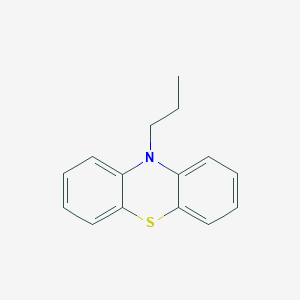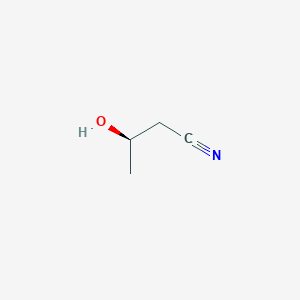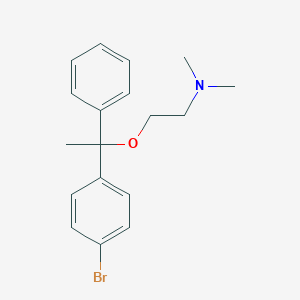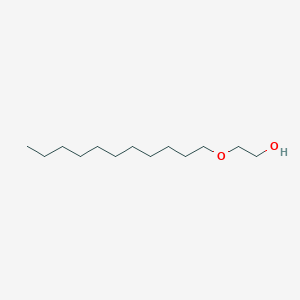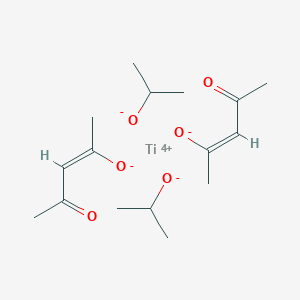
N-Ethoxycarbonyl Norfloxacine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethoxycarbonyl Norfloxacin, also known as N-Ethoxycarbonyl Norfloxacin, is a useful research compound. Its molecular formula is C19H22FN3O5 and its molecular weight is 391.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Ethoxycarbonyl Norfloxacin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethoxycarbonyl Norfloxacin including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antibactériennes
La norfloxacine, le composé parent de la N-Ethoxycarbonyl Norfloxacine, est une fluoroquinolone de première génération ayant de puissantes propriétés antibactériennes . Elle est efficace contre les bactéries à Gram positif et à Gram négatif . L’activité antibactérienne de la Norfloxacine et de ses dérivés est due à leur capacité à inhiber la DNA-gyrase bactérienne .
Applications antitumorales
Des recherches ont montré que les nanocomposites d’hydrogel magnétique chargés de norfloxacine ont une efficacité antitumorale potentielle . Ces nanocomposites ont montré une efficacité cytotoxique significative contre les cellules cancéreuses HCT-116, HepG-2, PC3 et MCF-7, sans influence sur les cellules saines . Il est possible que la this compound ait des applications similaires.
Systèmes d’administration de médicaments
La même étude a également mis en évidence l’utilisation de nanocomposites d’hydrogel magnétique chargés de Norfloxacine comme système d’administration ciblée de médicaments . Le comportement de libération in vitro de la Norfloxacine a été étudié à différentes températures et valeurs de pH .
Synthèse des fluoroquinolones
La this compound pourrait potentiellement être utilisée dans la synthèse d’autres fluoroquinolones . Les fluoroquinolones sont une famille d’antibiotiques à large spectre, et la synthèse de nouveaux composés pourrait conduire au développement de traitements plus efficaces .
Études de dégradation environnementale
Des études de la théorie de la fonctionnelle de la densité ont été menées sur la dégradation aqueuse de la Norfloxacine<a aria-label="3: 5. Études de dégradation environnementale" data-citationid="38b86b7f-0b84-aaf0-4233-69439539dbe7-30" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s11224-022-019
Mécanisme D'action
Target of Action
N-Ethoxycarbonyl Norfloxacin, also known as Norfloxacin Impurity H, is a derivative of Norfloxacin . Norfloxacin primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Norfloxacin is bactericidal and its mode of action depends on blocking bacterial DNA replication . It binds to the enzyme DNA gyrase, which is required for the untwisting needed to replicate one DNA double helix into two . Notably, Norfloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .
Biochemical Pathways
The biochemical pathways affected by Norfloxacin involve the processes of bacterial DNA replication, transcription, repair, and recombination . By inhibiting DNA gyrase and topoisomerase IV, Norfloxacin prevents the unwinding of DNA, thereby blocking DNA replication and transcription . This leads to the death of the bacterial cells.
Pharmacokinetics
Following oral administration, approximately 30 to 40 percent of the Norfloxacin dose is rapidly absorbed from the gastrointestinal tract . Approximately 1.5 hours after a 400-mg oral dose, peak serum levels of 1.5 to 2.0 pg/ml are achieved . Norfloxacin has a terminal elimination half-life of approximately three hours . Dosage modification is necessary when the glomerular filtration rate falls below 20 ml/minute .
Result of Action
The bactericidal action of Norfloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . This inhibition blocks bacterial DNA replication, transcription, repair, and recombination, leading to the death of the bacterial cells .
Action Environment
Environmental factors can influence the action of Norfloxacin. For instance, environmental bacteria have the potential to biotransform Norfloxacin . In a study, eight Mycobacterium sp. cultures were dosed with Norfloxacin and incubated for 7 days . The study found that the bacteria could transform Norfloxacin, potentially serving as a resistance mechanism . Additionally, the presence of microplastics in the water environment can enhance the adsorption of Norfloxacin, promoting its carrier effect .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-Ethoxycarbonyl Norfloxacin, like other fluoroquinolones, is believed to exert its antibacterial effects primarily through the inhibition of bacterial DNA gyrase . This enzyme is crucial for bacterial DNA replication, and its inhibition disrupts this process, leading to bacterial cell death .
Cellular Effects
N-Ethoxycarbonyl Norfloxacin, due to its structural similarity to Norfloxacin, is likely to have similar cellular effects. Norfloxacin has been found to have cytotoxic effects on human corneal endothelial cells, potentially damaging the cornea and impairing vision
Molecular Mechanism
It is likely to be similar to that of Norfloxacin, which acts by inhibiting bacterial DNA gyrase . This inhibition prevents the supercoiling of bacterial DNA, disrupting DNA replication and leading to cell death .
Temporal Effects in Laboratory Settings
Studies on Norfloxacin suggest that its effects can change over time due to factors such as pH and polarity .
Dosage Effects in Animal Models
Studies on Norfloxacin suggest that its effects can vary with dosage .
Metabolic Pathways
Studies suggest that Norfloxacin and its derivatives can undergo various metabolic reactions, including acetylation, defluorination, ring scission, and hydroxylation .
Transport and Distribution
Studies suggest that Norfloxacin and its derivatives can be transported across cell membranes and distributed within various cellular compartments .
Propriétés
IUPAC Name |
7-(4-ethoxycarbonylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O5/c1-3-21-11-13(18(25)26)17(24)12-9-14(20)16(10-15(12)21)22-5-7-23(8-6-22)19(27)28-4-2/h9-11H,3-8H2,1-2H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAMZLZRMSYMNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)OCC)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105440-01-5 |
Source


|
| Record name | 7-(4-(Ethoxycarbonyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105440015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(4-(ETHOXYCARBONYL)PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62E12EXJ4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
